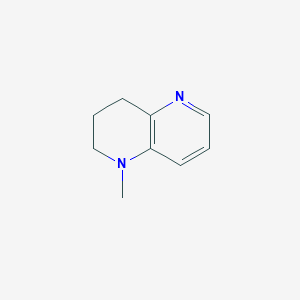

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine

CAS No.:

Cat. No.: VC16000862

Molecular Formula: C9H12N2

Molecular Weight: 148.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12N2 |

|---|---|

| Molecular Weight | 148.20 g/mol |

| IUPAC Name | 1-methyl-3,4-dihydro-2H-1,5-naphthyridine |

| Standard InChI | InChI=1S/C9H12N2/c1-11-7-3-4-8-9(11)5-2-6-10-8/h2,5-6H,3-4,7H2,1H3 |

| Standard InChI Key | NATRVVUJQGDXNM-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCCC2=C1C=CC=N2 |

Introduction

Structural and Chemical Properties

Core Architecture

The 1,5-naphthyridine system consists of two fused pyridine rings with nitrogen atoms at the 1- and 5-positions. Partial saturation of the tetracyclic ring in 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine introduces a non-planar conformation, which modulates electronic properties and steric accessibility. The methyl group at the 1-position further influences reactivity by altering electron density and providing a stereochemical handle for asymmetric synthesis .

Electronic Effects

The methyl substituent exhibits a moderate electron-donating inductive effect (+I), which stabilizes adjacent nitrogen lone pairs and modulates basicity. Computational studies on analogous tetrahydro-naphthyridines suggest a pKa range of 6.8–7.5 for the protonated amine, depending on substitution patterns .

Stereochemical Considerations

In chiral derivatives, the 1-methyl group creates a stereocenter, enabling enantioselective applications. Asymmetric hydrogenation strategies using ruthenium or iridium catalysts have been reported for related tetrahydro-naphthyridines, achieving enantiomeric ratios (e.r.) up to 98:2 .

Synthesis Strategies

Cyclization Reactions

Cyclization remains the most common route to 1,5-naphthyridines. For the 1-methyl variant, modified Skraup or Conrad-Limpach reactions are employed:

Modified Skraup Reaction

Reacting 3-amino-4-methylpyridine with glycerol and iodine in dioxane/water (1:1) yields 1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine via cyclodehydration (Scheme 1). This method offers moderate yields (45–50%) and tolerates electron-withdrawing substituents .

Conrad-Limpach Condensation

Condensation of β-ketoesters with 1-methyl-3-aminopyridine derivatives under thermal conditions forms Schiff base intermediates, which cyclize to the tetrahydro product (Scheme 2). Catalysts like montmorillonite K10 improve yields to 60–70% .

Table 1. Comparison of Synthesis Methods

Cycloaddition Approaches

[4+2] Diels-Alder reactions between aldimines (derived from 1-methyl-3-aminopyridine) and electron-deficient dienophiles provide access to stereochemically complex tetrahydro-naphthyridines. For example, reacting 35 (R₁ = Me) with styrene 36 yields 37a with 55–65% efficiency (Scheme 3) .

Reactivity and Functionalization

Electrophilic Substitution

The tetrahydro ring’s saturation reduces aromatic stabilization, enhancing reactivity toward electrophiles. Chlorination with POCl₃ at the 4-position proceeds regioselectively (95:5) to yield 4-chloro-1-methyl-1,2,3,4-tetrahydro-1,5-naphthyridine .

Asymmetric Hydrogenation

Chiral ruthenium complexes catalyze the enantioselective hydrogenation of 1-methyl-1,5-naphthyridine derivatives. Using [Ru((R)-BINAP)(p-cymene)Cl]Cl, enantiomeric excesses (e.e.) of 83–89% are achieved, critical for pharmaceutical applications .

Applications

Medicinal Chemistry

1-Methyl-1,2,3,4-tetrahydro-1,5-naphthyridine serves as a scaffold for kinase inhibitors. Derivatives bearing this core show nanomolar activity against c-Met and DYRK1A kinases, with IC₅₀ values <10 nM in biochemical assays .

Materials Science

Incorporating the methyltetrahydro-naphthyridine moiety into polymers enhances electron-transport properties. Polymeric derivatives exhibit hole mobilities of 0.12 cm²/V·s, suitable for organic field-effect transistors (OFETs) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume